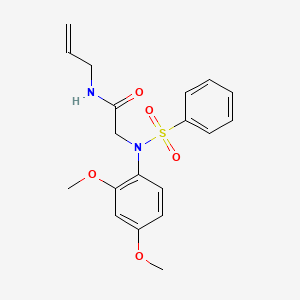![molecular formula C18H24N2O5S B5208996 1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been synthesized in the laboratory and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone is not fully understood. However, it has been shown to act on specific molecular targets, including enzymes and receptors, that are involved in various cellular processes. The compound has been shown to modulate the activity of these targets, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. The compound has also been shown to have antioxidant and antiapoptotic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory, and its activity can be measured using a variety of assays. However, the compound has limitations, including its solubility and stability, which can affect its activity and bioavailability.
Direcciones Futuras
There are several future directions for research on 1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone. One direction is to further investigate the compound's mechanism of action and molecular targets. Another direction is to explore its potential therapeutic applications in different disease models. Additionally, the compound's pharmacokinetics and toxicity need to be studied in detail to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone is a small molecule that has shown promising results in preclinical studies for its potential therapeutic applications. Its mechanism of action and biochemical and physiological effects have been studied extensively, and there are several future directions for research on this compound. Further studies are needed to determine its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of 1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
1-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17-3-1-2-10-20(17)15-4-6-16(7-5-15)26(22,23)19-11-8-18(9-12-19)24-13-14-25-18/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRDPQIWNQBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)


![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5208942.png)

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)